molecular formula C16H22N2 B14598252 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- CAS No. 59900-19-5

1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-

Cat. No.: B14598252
CAS No.: 59900-19-5
M. Wt: 242.36 g/mol
InChI Key: VKWAQQDTOJQZCX-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted imidazoles, including 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl-, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of substituted imidazoles often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include solvent-free conditions and the use of specific reagents to control the substitution patterns around the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups at specific positions on the imidazole ring .

Scientific Research Applications

1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4-methyl-: A simpler substituted imidazole with different substitution patterns.

    2H-Indazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.

Uniqueness

1H-Imidazole, 4-(2-methylpropyl)-2-phenyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

59900-19-5

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

5-(2-methylpropyl)-2-phenyl-4-propyl-1H-imidazole

InChI

InChI=1S/C16H22N2/c1-4-8-14-15(11-12(2)3)18-16(17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,17,18)

InChI Key

VKWAQQDTOJQZCX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C

Origin of Product

United States

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